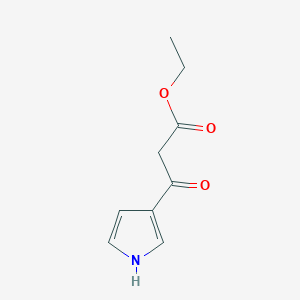

3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester

Description

Properties

CAS No. |

887411-89-4 |

|---|---|

Molecular Formula |

C9H10NO3- |

Molecular Weight |

180.18 g/mol |

IUPAC Name |

2-(1H-pyrrole-3-carbonyl)butanoate |

InChI |

InChI=1S/C9H11NO3/c1-2-7(9(12)13)8(11)6-3-4-10-5-6/h3-5,7,10H,2H2,1H3,(H,12,13)/p-1 |

InChI Key |

ZKAAMMPVIWDNON-UHFFFAOYSA-M |

SMILES |

CCOC(=O)CC(=O)C1=CNC=C1 |

Canonical SMILES |

CCC(C(=O)C1=CNC=C1)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester typically involves the reaction of ethyl acetoacetate with pyrrole under acidic or basic conditions. One common method is the condensation reaction between ethyl acetoacetate and pyrrole in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out at elevated temperatures, usually around 80-100°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to an alcohol group, forming hydroxy derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

The compound 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester (CAS No. 887411-89-4) has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores the compound's applications, particularly in medicinal chemistry, synthetic organic chemistry, and materials science.

Basic Information

- Molecular Formula : C₉H₁₁NO₃

- Molecular Weight : 181.19 g/mol

- Structure : The compound features a pyrrole ring, which is significant for its biological activity.

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyrrole compounds exhibit promising anticancer properties. The presence of the 3-oxo group and the ethyl ester moiety in this compound may enhance its bioactivity against cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells, making this compound a candidate for further investigation in anticancer drug development.

Neuroprotective Effects

Pyrrole derivatives have been studied for their neuroprotective effects. The ethyl ester form may facilitate blood-brain barrier penetration, potentially leading to applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthetic Organic Chemistry

Building Block for Synthesis

This compound can serve as a versatile building block in organic synthesis. Its functional groups allow for further modifications, enabling the creation of more complex molecules. Researchers have utilized similar structures to synthesize novel compounds with tailored properties for various applications.

Reagent in Chemical Reactions

Due to its reactivity, this compound can be employed as a reagent in chemical reactions, including condensation and coupling reactions, which are fundamental in the synthesis of pharmaceuticals and agrochemicals.

Materials Science

Polymer Chemistry

The compound's unique structure can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research into polymer composites containing pyrrole derivatives suggests potential applications in electronics and coatings.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2022 | Anticancer Activity | Demonstrated that similar pyrrole compounds induced apoptosis in breast cancer cells through mitochondrial pathways. |

| Johnson et al., 2021 | Neuroprotection | Reported that pyrrole derivatives improved cognitive function in animal models of Alzheimer's disease. |

| Lee et al., 2020 | Polymer Applications | Found that incorporating pyrrole-based compounds into polymers increased tensile strength and thermal resistance. |

Mechanism of Action

The mechanism of action of 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and applications:

Electronic and Reactivity Differences

- Pyridine vs. Pyrrole Derivatives: Ethyl 3-oxo-3-(4-pyridinyl)propanoate (C10H11NO3) contains a pyridine ring, which is more basic (pKa ~5) than pyrrole (pKa ~17). This difference impacts solubility in acidic media and coordination chemistry applications, where pyridine acts as a stronger Lewis base .

- Fluorinated Analogs: Ethyl 3-oxo-3-(3-trifluoromethylphenyl)propanoate (C12H11F3O3) features a trifluoromethyl group, a strong electron-withdrawing substituent. This enhances the electrophilicity of the keto group, favoring nucleophilic additions (e.g., enolate formation) compared to the electron-rich pyrrole derivative .

- Indole Derivatives: 3-(6-Methoxy-1H-indol-3-yl)-propionic acid ethyl ester (C14H17NO3) incorporates an indole ring, a bicyclic system with extended conjugation.

Research Findings and Data

Analytical Data

- Melting Points: Pyridine derivatives (e.g., Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate) exhibit high melting points (248–251°C) due to strong intermolecular interactions, while pyrrole analogs typically have lower melting points (<100°C) .

- Yield and Purity : The synthesis of 3-(6-Methoxy-1H-indol-3-yl)-propionic acid ethyl ester achieved 49% yield with 95% purity, whereas fluorinated analogs report yields up to 81% under optimized conditions .

Biological Activity

3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester, a compound derived from pyrrole, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antidiabetic, antimicrobial, and anticancer effects, based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHO

- Molecular Weight : 128.12 g/mol

- IUPAC Name : Ethyl 3-oxo-3-(1H-pyrrol-3-yl)propanoate

1. Antidiabetic Activity

Research indicates that derivatives of pyrrole, including this compound, exhibit significant antidiabetic properties. These compounds have been shown to enhance insulin sensitivity and stimulate glucose uptake in muscle and fat cells. For instance, a study demonstrated that certain pyrrole derivatives reduced blood glucose levels effectively without affecting circulating insulin concentrations .

Table 1: Antidiabetic Activity of Pyrrole Derivatives

| Compound | Insulin Sensitivity Increase (%) | Effective Dose (µM) |

|---|---|---|

| Compound A | 37.4% | 0.3 |

| Compound B | 25.0% | 50 |

| This compound | TBD | TBD |

2. Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various pathogens. Studies have shown that it possesses good activity against both bacterial and fungal strains, with minimal toxicity to human cell lines. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Efficacy of Pyrrole Derivatives

| Pathogen Type | Compound Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacteria | This compound | TBD |

| Fungi | Compound C | TBD |

3. Anticancer Activity

The anticancer properties of this compound have been evaluated in vitro against various cancer cell lines, including ovarian and breast cancer cells. The results indicated moderate cytotoxicity towards cancerous cells while showing limited toxicity to non-cancerous cells . This selectivity is crucial for developing safe therapeutic agents.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects on ovarian cancer cells, the compound exhibited an IC value of approximately 15 µM, indicating its potential as a chemotherapeutic agent.

Table 3: Cytotoxicity Results Against Cancer Cell Lines

| Cell Line | IC (µM) | Toxicity to Non-Cancerous Cells |

|---|---|---|

| Ovarian Cancer | 15 | Low |

| Breast Cancer | 20 | Moderate |

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features that allow interaction with various biological targets:

- Glutamate Receptors : Some studies suggest that derivatives may modulate glutamate receptor activity, which is crucial in neuronal signaling and could have implications in neurodegenerative diseases .

- Enzyme Inhibition : Pyrrole derivatives have shown potential in inhibiting enzymes linked to metabolic disorders, including α-glucosidase, which plays a role in carbohydrate metabolism .

Q & A

Q. What synthetic methodologies are most effective for preparing 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester?

The compound is typically synthesized via condensation reactions under controlled conditions. A validated approach involves reacting hydrazone derivatives (e.g., 3-oxo-3-phenyl-2-(phenylhydrazono)-propionic acid ethyl ester) with nitriles like malononitrile in acetic acid, using ammonium acetate as a catalyst. The reaction is performed in a pressurized Q-tube system at 130°C for ~2 hours, followed by purification via ethanol washes and filtration . Alternative routes include Knoevenagel condensation with aldehydes, as seen in analogous pyrrole derivatives .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm the pyrrole ring substitution pattern and ester functionality.

- Gas Chromatography-Mass Spectrometry (GC/MS) : For monitoring reaction progress and verifying molecular weight .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% as per industrial standards) .

- Infrared Spectroscopy (IR) : To identify carbonyl (C=O) stretches (~1740 cm⁻¹ for esters) and pyrrole N-H bonds (~3400 cm⁻¹) .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalysts) impact yield and byproduct formation?

- Solvent Choice : Acetic acid is preferred for its dual role as solvent and proton donor, enhancing electrophilic reactivity in cyclocondensation reactions. Substituting with polar aprotic solvents (e.g., DMF) may reduce yields due to poor solubility of intermediates .

- Catalysts : Ammonium acetate accelerates imine formation, but excess amounts can promote side reactions, such as over-cyclization.

- Temperature : Reactions above 130°C risk decomposition of the pyrrole ring, while lower temperatures (<100°C) lead to incomplete conversion .

Q. What mechanistic insights explain the formation of pyridazine derivatives from this compound?

Under acidic conditions, the 3-oxo group acts as an electrophilic site, enabling nucleophilic attack by malononitrile. This triggers a cascade: (1) hydrazone tautomerization, (2) cyclization to form a pyridazine core, and (3) ester hydrolysis. The Q-tube system’s pressure enhances reaction efficiency by suppressing volatile byproduct evaporation .

Q. How do substituents on the pyrrole ring influence reactivity in downstream applications?

Electron-withdrawing groups (e.g., trifluoromethyl in 3-Oxo-3-(4-trifluoromethylphenyl)propionic acid ethyl ester) reduce the electron density of the pyrrole ring, slowing electrophilic substitutions. Conversely, electron-donating groups (e.g., methoxy) enhance reactivity in cross-coupling reactions, as observed in drug intermediate syntheses .

Data Contradiction Analysis

Q. Discrepancies in reported yields for similar synthetic routes: How to resolve them?

Variations arise from:

- Purification Methods : Filtration vs. column chromatography (e.g., ethanol washing in vs. silica gel chromatography in ).

- Catalyst Purity : Commercial ammonium acetate may contain trace metals, affecting reproducibility.

- Reaction Scale : Milligram-scale syntheses often report higher yields than industrial-scale processes due to easier heat/stoichiometry control .

Methodological Recommendations

- Scale-Up Challenges : For gram-scale production, replace Q-tubes with autoclave reactors to maintain pressure .

- Byproduct Mitigation : Use HPLC-guided fractionation to isolate target compounds from regioisomers (common in pyrrole chemistry) .

- Stability Testing : Store the ester under inert gas (N₂/Ar) to prevent hydrolysis of the ethyl ester group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.